molecular formula C6H5BrN4 B1447615 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1556457-89-6

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No. B1447615
M. Wt: 213.03 g/mol
InChI Key: TUJHMVADVRQFKX-UHFFFAOYSA-N
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Description

“5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine” is a chemical compound with the molecular formula C6H5BrN4 . It is also known as “4-Amino-5-bromopyrrolo[2,3-d]pyrimidine” and has a molecular weight of 213.04 .

Scientific Research Applications

  • Inhibition of P21-Activated Kinase 4 (PAK4)

    • Field : Molecular Biology
    • Application Summary : The compound is used as an inhibitor of PAK4, a kinase associated with a variety of cancers .
    • Method of Application : The inhibitory mechanisms of the compound were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .
    • Results : The compound showed strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
  • RIPK1 Inhibition

    • Field : Biochemistry
    • Application Summary : The compound has been found to potently inhibit RIPK1, a protein kinase involved in necroptosis .
    • Method of Application : The compound’s inhibitory effect was evaluated through enzymatic assays .
    • Results : The compound showed a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM .
  • Bruton’s Tyrosine Kinase (BTK) Inhibition

    • Field : Pharmacology
    • Application Summary : The compound has been used in the design and synthesis of novel derivatives as potent, selective, and reversible BTK inhibitors for the treatment of rheumatoid arthritis .
    • Method of Application : The compound’s inhibitory effect was evaluated through enzymatic assays .
    • Results : The compound showed good kinase selectivity .
  • Anti-Rheumatoid Activity

    • Field : Pharmacology
    • Application Summary : The compound has been used in the development of Quantitative Structure-Activity Relationship (QSAR) analysis for anti-rheumatoid activity .
    • Method of Application : The compound’s anti-rheumatoid activity was evaluated using QSARINS software .
    • Results : The compound showed potential for pharmacophore optimization of the pyrrolo-pyrimidine nucleus for anti-rheumatoid activity .
  • Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

    • Field : Medicinal Chemistry
    • Application Summary : The compound has been used in the discovery of new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors and apoptosis inducers .
    • Method of Application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .
    • Results : Among these novel compounds, promising cytotoxic effects were observed against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM .
  • Chemical Synthesis

    • Field : Chemistry
    • Application Summary : The compound is used in chemical synthesis, particularly in the creation of other complex organic molecules .
    • Method of Application : The compound’s use in chemical synthesis typically involves its reaction with other reagents under controlled conditions .
    • Results : The specific outcomes of these reactions can vary widely depending on the other reagents and conditions used .
  • Inhibitor of P21-Activated Kinase 4 (PAK4)

    • Field : Molecular Biology
    • Application Summary : The compound is used as an inhibitor of PAK4, a kinase associated with a variety of cancers .
    • Method of Application : The inhibitory mechanisms of the compound were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .
    • Results : The compound showed strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
  • RIPK1 Inhibition

    • Field : Biochemistry
    • Application Summary : The compound has been found to potently inhibit RIPK1, a protein kinase involved in necroptosis .
    • Method of Application : The compound’s inhibitory effect was evaluated through enzymatic assays .
    • Results : The compound showed a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM .

Safety And Hazards

The safety information for “5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine” indicates that it is a warning substance . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJHMVADVRQFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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